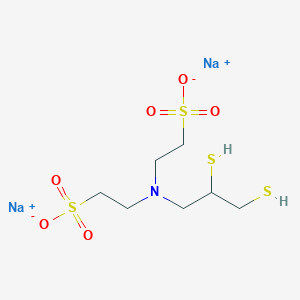

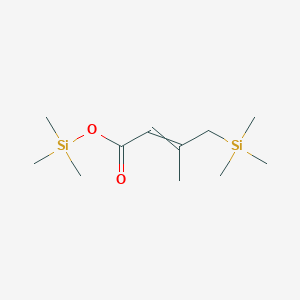

Bis(trimethylsilyl)peroxide

Übersicht

Beschreibung

Synthesis Analysis

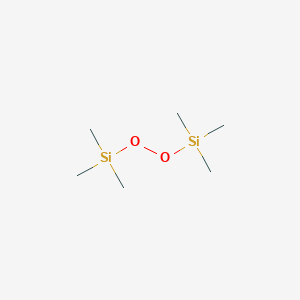

Bis(trimethylsilyl)peroxide can be synthesized from the intermediate diazabicyclooctane-hydrogen peroxide complex, leading to the formation of BTSP. This process highlights its potential as a reagent in organic synthesis, particularly in alkylation and replacement reactions, as well as its use as an explosion hazard in specific conditions (Dembech, Ricci, Seconi, & Taddei, 2003).

Molecular Structure Analysis

The molecular structure of bis(trimethylsilyl)peroxide has been studied using electron diffraction, revealing detailed geometric parameters of its molecular geometry in the gas phase. This information is crucial for understanding its reactivity and interactions in various chemical processes (Käss, Oberhammer, Brandes, & Blaschette, 1977).

Chemical Reactions and Properties

Bis(trimethylsilyl)peroxide exhibits a broad spectrum of chemical reactivity. It serves as an effective oxidant in the presence of chromium(VI) or ruthenium(II) complexes, facilitating the selective oxidation of alcohols to aldehydes and ketones. This reactivity underscores its utility in synthetic organic chemistry for the selective transformation of functional groups (Kanemoto, Matsubara, Takai, Oshima, Utimoto, & Nozaki, 1988).

Physical Properties Analysis

The physical properties of bis(trimethylsilyl)peroxide, including its stability and reactivity under various conditions, are important for its handling and application in chemical synthesis. Detailed studies on its reactions under mild conditions reveal its versatility and the range of reactions it can undergo, providing insights into its storage and handling requirements (Brandes & Blaschette, 1974).

Chemical Properties Analysis

The chemical properties of bis(trimethylsilyl)peroxide allow it to oxidize phosphines and phosphites to oxyphosphoryl derivatives with high yields and stereoselectivities. Such reactions emphasize its role as a versatile reagent in the selective generation of oxyphosphoryl groups, making it valuable for synthetic applications (Wozniak, Kowalski, & Chojnowski, 1985).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis : It is widely used as an electrophilic hydroxylation reagent in organic synthesis, effectively yielding trimethylsilyloxy and hydroxy compounds (Camici et al., 1988).

Novel Ring Systems Preparation : Bis(trimethylsilyl)peroxide has been used to prepare unique ring systems, like 1-aza-3,4-dioxa-2,5-diborolidin, showcasing its potential in creating compounds with distinct properties (Bablos et al., 1977).

Aldehyde Synthesis : This compound transforms α-assisted carbanions into trimethylsiloxy derivatives, aiding in the preparation of challenging aldehydes like formyltrimethylsilane (Dembech et al., 1990).

Olefin Epoxidation : It can catalyze olefin epoxidation using oxorhenium catalysts, replacing more expensive organometallic rhenium species. This has implications for cost-effective production of ethylene and propylene (Yudin et al., 2001).

Oxyphosphoryl Group Generation : Bis(trimethylsilyl)peroxide acts as a reagent for selective generation of oxyphosphoryl groups in synthetic applications, showing high yields and stereoselectivities (Wozniak et al., 1985).

Hydrosilylation Catalysis : It has been used to catalyze the addition of trichlorosilane to alkenes under UV irradiation, demonstrating its effectiveness in hydrosilylation processes (Bennett et al., 1970).

Nucleoside Oxidation : This compound efficiently oxidizes nucleoside phosphites to phosphates, a crucial step in certain synthetic procedures (Hayakawa et al., 1986).

Baeyer–Villiger Reaction : Silyl peroxides, including bis(trimethylsilyl)peroxide, have been utilized in the Baeyer–Villiger reaction as effective oxidants for converting cyclic ketones to lactones (Baj et al., 2013).

Sulfoxidation Activation : The bisperoxo metal complex, formed with bis(trimethylsilyl) peroxide, plays a crucial role in the sulfoxidation of thianthrene 5-oxide (Adam et al., 1996).

N-Oxides Synthesis : It is used in the efficient preparation of N-oxides from pyridines, a key component in various applications (Copéret et al., 1998).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

trimethyl(trimethylsilylperoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O2Si2/c1-9(2,3)7-8-10(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEMYYBBHOILIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434842 | |

| Record name | Bis(trimethylsilyl)peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(trimethylsilyl)peroxide | |

CAS RN |

5796-98-5 | |

| Record name | Trimethylsilyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5796-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(trimethylsilyl)peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)

![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)

![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)